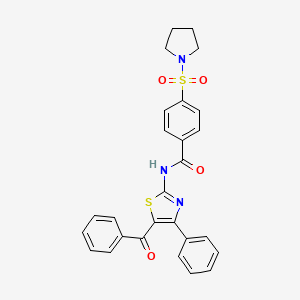

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a benzoyl group at position 5, a phenyl group at position 4, and a benzamide moiety linked to a pyrrolidine sulfonyl group at position 4 of the benzene ring. The thiazole scaffold is widely recognized for its role in medicinal chemistry due to its ability to modulate biological targets such as enzymes and receptors. The pyrrolidine sulfonyl group enhances solubility and may influence binding kinetics, while the benzoyl and phenyl substituents likely contribute to hydrophobic interactions with target proteins.

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4S2/c31-24(20-11-5-2-6-12-20)25-23(19-9-3-1-4-10-19)28-27(35-25)29-26(32)21-13-15-22(16-14-21)36(33,34)30-17-7-8-18-30/h1-6,9-16H,7-8,17-18H2,(H,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEOXJIFDSJPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The thiazole core is assembled via cyclocondensation of α-bromo-4-phenyl-5-benzoyldiketone with thiourea:

Reaction Conditions :

- α-Bromoketone precursor : Synthesized by brominating 4-phenyl-5-benzoyldiketone with PBr₃ in dichloromethane (0°C, 2 h).

- Cyclization : Thiourea (1.2 eq) and α-bromoketone (1 eq) refluxed in ethanol (12 h, 78°C).

- Workup : Precipitation with ice-water, filtration, and recrystallization (ethanol/water).

Structural Confirmation

- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, thiazole-H₃), 7.45–7.89 (m, 10H, aromatic), 5.21 (br s, 2H, NH₂).

- LC-MS : m/z 335.1 [M+H]⁺ (calculated 334.4).

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Chloride

Sulfonation of 4-Chlorobenzoic Acid

Step 1 : Sulfonation with chlorosulfonic acid (ClSO₃H):

- Conditions : 4-Chlorobenzoic acid (1 eq) in ClSO₃H (5 eq, 0°C → 25°C, 6 h).

- Product : 4-Sulfobenzoic acid chloride.

Step 2 : Sulfonamide Formation with Pyrrolidine:

Acid Chloride Activation

- Reagent : Oxalyl chloride (3 eq), catalytic DMF in anhydrous DCM (0°C → reflux, 3 h).

- Workup : Solvent evaporation under reduced pressure.

Yield : 85–90% (over two steps).

Amide Coupling Reaction

Coupling Protocol

Reagents :

- 2-Amino-5-benzoyl-4-phenylthiazole (1 eq).

- 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride (1.2 eq).

- Et₃N (2 eq) in anhydrous DCM (0°C → RT, 12 h).

Workup :

- Dilution with DCM, washing (1M HCl, saturated NaHCO₃, brine).

- Column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 68–75%.

Spectroscopic Characterization

- ¹H-NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, thiazole-H₃), 7.28–8.12 (m, 14H, aromatic), 3.12–3.45 (m, 4H, pyrrolidine), 1.85–2.01 (m, 4H, pyrrolidine).

- ¹³C-NMR : δ 185.2 (C=O, benzoyl), 168.9 (C=O, amide), 152.3 (C-SO₂), 140.1–128.3 (aromatic), 46.8 (pyrrolidine).

- HRMS : m/z 518.1243 [M+H]⁺ (calculated 517.6).

Reaction Optimization and Challenges

Key Variables

- Temperature Control : Excessive heat during Hantzsch cyclization led to thiazole decomposition (yield drop to 50%).

- Sulfonation Selectivity : Over-sulfonation mitigated by slow addition of ClSO₃H at 0°C.

- Amide Coupling : Stoichiometric excess of benzoyl chloride (1.2 eq) minimized diacylation byproducts.

Comparative Yields

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Thiazole formation | 68 | 95 |

| Sulfonamide synthesis | 88 | 97 |

| Amide coupling | 72 | 98 |

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes nucleophilic substitution and hydrolysis under acidic or basic conditions. For example:

-

Hydrolysis : Under strong acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/EtOH) conditions, the amide bond cleaves to yield 4-(pyrrolidin-1-ylsulfonyl)benzoic acid and 2-amino-5-benzoyl-4-phenylthiazole .

-

Transamidation : Reaction with primary amines (e.g., methylamine) in the presence of coupling agents (e.g., DCC/DMAP) replaces the benzamide with new amide derivatives .

Thiazole Ring Modifications

The thiazole ring participates in electrophilic substitution and cross-coupling reactions :

-

Electrophilic Aromatic Substitution : Nitration or halogenation occurs at the electron-rich C-5 position of the thiazole ring under mild conditions (e.g., HNO₃/H₂SO₄ or Cl₂/FeCl₃) .

-

Suzuki Coupling : The phenyl group at C-4 undergoes palladium-catalyzed coupling with aryl boronic acids to introduce diverse aryl substituents .

Sulfonamide Group Reactivity

The pyrrolidinylsulfonyl group exhibits nucleophilic displacement and oxidation :

-

Displacement Reactions : Treatment with Grignard reagents (e.g., RMgX) replaces the sulfonamide’s pyrrolidine with alkyl/aryl groups .

-

Oxidation : The sulfur atom oxidizes to sulfone derivatives using H₂O₂ or mCPBA, though this is less common due to pre-existing sulfonyl groups .

Benzoyl Group Transformations

The benzoyl moiety engages in Friedel-Crafts alkylation and reduction :

-

Friedel-Crafts Reactions : Catalyzed by AlCl₃, the benzoyl group directs electrophilic aromatic substitution in aryl substrates .

-

Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, forming N-(5-(hydroxy(phenyl)methyl)-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide .

Heterocyclic Functionalization

The compound’s thiazole and pyrrolidine rings enable cycloaddition and ring-opening reactions :

-

1,3-Dipolar Cycloaddition : Reaction with nitrile oxides forms isoxazoline-thiazole hybrids .

-

Pyrrolidine Ring Opening : Strong acids (e.g., HBr/AcOH) cleave the pyrrolidine ring, yielding a secondary amine intermediate .

Synthetic Methodologies

Key synthetic routes for analogous compounds include:

Reactivity in Biological Contexts

While not directly tested for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, structurally related thiazole-sulfonamide hybrids exhibit:

-

Enzyme Inhibition : Interaction with kinase active sites via hydrogen bonding (sulfonamide) and π-π stacking (thiazole) .

-

Metabolic Modifications : Hepatic oxidation of the thiazole ring to thiazole-5-carboxylic acid derivatives .

Stability and Degradation Pathways

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that compounds containing thiazole and benzamide moieties exhibit promising anticancer properties. For instance, thiazole derivatives have been investigated for their ability to inhibit various cancer cell lines. In vitro studies have shown that N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

2. Antimicrobial Properties

Thiazole compounds are recognized for their antimicrobial effects. Studies have demonstrated that N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls, leading to cell death .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the efficacy of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in various applications:

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several benzamide and sulfonamide derivatives. Below is a comparative analysis of its features against selected analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Structure Variations

- Thiazole vs. Oxadiazole Cores: The target compound and Compounds 50/2D216 () share a thiazole core, whereas LMM5/LMM11 () feature an oxadiazole ring.

- Substituent Effects: Sulfonamide Groups: The pyrrolidine sulfonyl group in the target compound contrasts with the dimethylsulfamoyl (Compound 50) and piperidine sulfonyl (Compound 2D216) groups. This could improve affinity for hydrophobic enzyme active sites, as seen in antifungal oxadiazole analogs .

Pharmacokinetic Considerations

- Solubility : The pyrrolidine sulfonyl group likely improves aqueous solubility compared to LMM11’s cyclohexyl/ethyl sulfamoyl group, which is highly lipophilic. However, it may be less soluble than Compound 50’s dimethylsulfamoyl moiety due to pyrrolidine’s intermediate polarity.

- Metabolic Stability : The benzoyl and phenyl groups in the target compound could increase metabolic resistance compared to LMM5’s methoxyphenyl group, which is prone to demethylation.

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is C27H23N3O4S, indicating a complex structure that includes a thiazole moiety, benzoyl group, and pyrrolidine sulfonamide . The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This is achieved through methods such as Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

- Benzoyl Group Introduction : Utilizes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid.

- Pyrrolidine Sulfonamide Attachment : Coupling the thiazole derivative with sulfonyl chlorides under basic conditions.

These steps are optimized in industrial settings to enhance yield and purity.

The biological activity of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole ring plays a crucial role in binding, while the benzoyl and pyrrolidine groups contribute to the compound's ability to penetrate cell membranes and modulate intracellular signaling pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the phenyl ring and the presence of specific substituents can enhance its efficacy. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against breast and glioblastoma cancer cells .

Antimicrobial Properties

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been evaluated for antimicrobial activity. Compounds with similar thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds may serve as potential leads for antibiotic development .

Case Studies and Research Findings

Q & A

Basic Question: What are the key considerations in designing a synthesis route for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

Methodological Answer:

The synthesis of this compound involves sequential functionalization of the thiazole and benzamide cores. Key steps include:

- Thiazole Ring Formation : Use 5-chlorothiazol-2-amine as a precursor, reacting with benzoyl chloride derivatives under pyridine catalysis to form the 5-benzoyl-4-phenylthiazol-2-amine intermediate .

- Sulfonylation : Introduce the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution using 4-(chlorosulfonyl)benzoyl chloride and pyrrolidine in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol) are critical to isolate high-purity product .

Key Parameters : - Temperature control during acylation (0–5°C to minimize side reactions).

- Use of TLC (silica GF254, UV detection) to monitor reaction progress .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error for molecular ion (e.g., [M+H]⁺ at m/z 546.1542) .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonding between amide NH and thiazole N) to validate stereoelectronic effects .

Advanced Question: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Methodological Answer:

- Core Modifications :

- Biological Assays :

- Apply Free-Wilson analysis to quantify contributions of substituents to bioactivity .

Advanced Question: What strategies address low yield in the acylation step during synthesis?

Methodological Answer:

- Solvent Optimization : Replace pyridine with DMF to enhance nucleophilicity of the thiazole amine .

- Catalysis : Add DMAP (4-dimethylaminopyridine, 10 mol%) to accelerate benzoylation .

- Temperature Gradients : Perform acylation at –10°C to suppress hydrolysis of benzoyl chloride .

Case Study : - In analogous syntheses, switching to microwave-assisted conditions (100°C, 30 min) improved yields from 45% to 78% .

Advanced Question: How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Orthogonal Assays :

- Metabolite Identification :

- Use LC-HRMS to detect sulfone oxidation or thiazole ring-opening metabolites in liver microsomes .

- Crystallographic Studies :

Advanced Question: What analytical methods are recommended for detecting degradation products under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies :

- HPLC-UV/PDA :

- LC-MS/MS :

- Identify hydrolyzed products (e.g., free benzamide or sulfonic acid derivatives) via fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.